molecular formula C15H12N2O2 B12795608 Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- CAS No. 148902-85-6

Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)-

Cat. No.: B12795608
CAS No.: 148902-85-6
M. Wt: 252.27 g/mol
InChI Key: YUUATMGTPBHZLR-UHFFFAOYSA-N
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Description

Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an acridine moiety, which is a tricyclic aromatic system, fused with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- typically involves the reaction of acridone with acetic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is continuously stirred and monitored for temperature and pH to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including its ability to inhibit certain enzymes.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A similar acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

Acetamide, N-(9,10-dihydro-9-oxo-1-acridinyl)- is unique due to its specific acetamide substitution, which imparts distinct chemical and biological properties. Unlike other acridine derivatives, this compound exhibits a unique combination of DNA intercalation and enzyme inhibition, making it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

148902-85-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(9-oxo-10H-acridin-1-yl)acetamide

InChI

InChI=1S/C15H12N2O2/c1-9(18)16-12-7-4-8-13-14(12)15(19)10-5-2-3-6-11(10)17-13/h2-8H,1H3,(H,16,18)(H,17,19)

InChI Key

YUUATMGTPBHZLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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